(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[3-acetyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds, beginning with the principal functional group (acetic acid) and describing the substituted pyrrolidine ring system with its various substituents. The compound is systematically registered under Chemical Abstracts Service number 332022-22-7, providing a unique identifier for chemical databases and regulatory purposes.
The structural name reflects the compound's complex architecture, incorporating several key structural elements. The central pyrrolidine ring system is substituted at multiple positions, including an acetyl group at the 3-position, a hydroxyl group at the 4-position, an oxo group at the 5-position, and a p-tolyl group (4-methylphenyl) at the 2-position. The acetic acid moiety is attached to the nitrogen atom of the pyrrolidine ring, forming the complete molecular structure. This systematic approach to nomenclature ensures unambiguous identification of the compound across scientific literature and chemical databases.
Alternative naming conventions and synonyms include various shortened forms and systematic variations. The compound may also be referred to using alternative systematic names that emphasize different aspects of its structure, such as this compound, which is commonly used in chemical supplier catalogs and research literature. These naming variations all refer to the same molecular entity but may emphasize different structural features or follow different systematic naming protocols.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C15H15NO5, indicating the presence of fifteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and five oxygen atoms. This composition reflects the complex nature of the molecule, incorporating multiple functional groups and a heterocyclic ring system. The molecular weight is precisely calculated as 289.28 grams per mole, which is consistent across multiple chemical databases and supplier specifications.
The elemental composition can be analyzed in terms of the contribution of each functional group to the overall molecular formula. The p-tolyl substituent contributes C7H7 to the formula, representing nearly half of the carbon content and approximately half of the hydrogen content. The acetyl group contributes C2H3O, while the carboxylic acid functionality adds C2H2O2. The pyrrolidine ring core with its hydroxyl and oxo substituents accounts for the remaining C4H3NO2 portion of the molecular formula. This breakdown demonstrates the structural complexity and the significant contribution of aromatic and carbonyl functionalities to the overall molecular composition.
Table 1: Molecular Composition Analysis
| Component | Molecular Fragment | Contribution to Formula |
|---|---|---|
| p-Tolyl group | C7H7 | 46.7% carbon, 46.7% hydrogen |
| Acetyl group | C2H3O | 13.3% carbon, 20.0% hydrogen, 20.0% oxygen |
| Acetic acid moiety | C2H2O2 | 13.3% carbon, 13.3% hydrogen, 40.0% oxygen |
| Pyrrolidine core with substituents | C4H3NO2 | 26.7% carbon, 20.0% hydrogen, 100% nitrogen, 40.0% oxygen |
The molecular weight of 289.28 grams per mole places this compound in the category of medium-sized organic molecules, suitable for various analytical techniques and synthetic applications. The relatively high oxygen content (27.7% by atomic count) indicates the presence of multiple polar functional groups, which significantly influences the compound's chemical behavior, solubility characteristics, and potential for hydrogen bonding interactions.
Crystallographic Data and X-ray Diffraction Studies
While specific X-ray diffraction data for this compound are not extensively reported in the available literature, the structural characteristics of similar pyrrolidine derivatives provide insight into the expected crystallographic behavior of this compound. The molecular architecture suggests that the compound would likely adopt a specific three-dimensional arrangement in the solid state, influenced by intramolecular and intermolecular hydrogen bonding patterns.
The crystal structure of related compounds in this chemical class typically exhibits ordered arrangements of molecules that maximize favorable interactions while minimizing steric conflicts. The presence of multiple hydrogen bond donors and acceptors in the molecule, including the hydroxyl group, carbonyl groups, and carboxylic acid functionality, would be expected to lead to extensive hydrogen bonding networks in the crystalline state. These interactions would significantly influence the packing efficiency and stability of the crystal lattice.
Based on the structural features of the compound, the crystallographic arrangement would likely be influenced by several key factors. The planar aromatic p-tolyl ring system would contribute to π-π stacking interactions between adjacent molecules, while the polar functional groups would engage in hydrogen bonding networks. The pyrrolidine ring system, being non-planar, would create specific geometric constraints that influence the overall packing arrangement. The acetic acid side chain provides additional flexibility and hydrogen bonding capability, further influencing the crystal structure.
Table 2: Expected Crystallographic Parameters Based on Structural Analysis
| Parameter | Expected Value/Range | Basis for Prediction |
|---|---|---|
| Space group | Likely monoclinic or triclinic | Asymmetric molecular structure |
| Hydrogen bonding | Extensive O-H···O networks | Multiple donor/acceptor sites |
| Packing efficiency | Moderate to high | Polar and aromatic interactions |
| Thermal stability | Moderate | Multiple carbonyl groups |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound reveals distinctive features that reflect its complex molecular structure and functional group composition. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's structure, with proton nuclear magnetic resonance spectra showing characteristic signals for the various functional groups and aromatic systems present in the molecule.
In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the p-tolyl group typically appear in the chemical shift region of 6.97-7.59 parts per million, consistent with substituted benzene ring systems. The compound exhibits characteristic signals for the methyl group of the p-tolyl substituent, appearing as a singlet around 2.3 parts per million. The acetyl methyl group produces a distinct singlet around 2.5 parts per million, while the acetic acid methylene protons appear as a singlet around 4.5 parts per million due to their attachment to the nitrogen atom.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons appearing in characteristic downfield regions. The acetyl carbonyl carbon typically appears around 194-200 parts per million, while the carboxylic acid carbonyl appears around 170-175 parts per million. The aromatic carbons of the p-tolyl group produce signals in the 120-140 parts per million region, with the quaternary carbons appearing further downfield than the protonated carbons.
Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts
| Functional Group | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) |
|---|---|---|
| Aromatic protons (p-tolyl) | 6.97-7.59 | 120-140 |
| p-Tolyl methyl | 2.3 | 21 |
| Acetyl methyl | 2.5 | 29 |
| Acetyl carbonyl | - | 194-200 |
| Acetic acid methylene | 4.5 | 45 |
| Carboxylic acid carbonyl | - | 170-175 |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The hydroxyl group produces a broad absorption band in the 3200-3600 reciprocal centimeters region, while the carboxylic acid functionality shows the characteristic broad absorption around 2500-3350 reciprocal centimeters. The multiple carbonyl groups present in the molecule produce distinct absorptions in the 1680-1750 reciprocal centimeters region, with the acetyl carbonyl typically appearing around 1705-1725 reciprocal centimeters and the carboxylic acid carbonyl around 1700-1720 reciprocal centimeters.
The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 reciprocal centimeters region, while aliphatic carbon-hydrogen stretches are observed around 2850-2950 reciprocal centimeters. The compound's complex structure results in a rich infrared spectrum with multiple characteristic absorption bands that can be used for identification and purity assessment.
Tautomeric and Conformational Isomerism
The structural complexity of this compound gives rise to significant tautomeric behavior, particularly involving the enol-keto equilibrium of the hydroxyl and carbonyl groups in the pyrrolidine ring system. This compound can exist in multiple tautomeric forms, with the predominant form dependent on environmental conditions such as solvent, temperature, and concentration.
The primary tautomeric equilibrium involves the interconversion between imine and enamine forms, similar to related pyrrolidine derivatives. In the enamine form, the compound exhibits enhanced stability through intramolecular hydrogen bonding between the hydroxyl group and adjacent carbonyl functionalities. This stabilization is particularly pronounced in non-polar solvents such as chloroform, where intramolecular hydrogen bonding is not disrupted by solvent interactions.
Solvent effects play a crucial role in determining the predominant tautomeric form. In hydrogen bond accepting solvents such as dimethyl sulfoxide, the tautomeric equilibrium may shift due to competitive hydrogen bonding with solvent molecules. This phenomenon has been observed in carbon-13 nuclear magnetic resonance spectroscopy, where peak broadening occurs in dimethyl sulfoxide due to rapid tautomeric exchange, while sharp peaks are observed in chloroform where one tautomeric form predominates.
Table 4: Tautomeric Form Distribution in Different Solvents
| Solvent | Predominant Form | Spectroscopic Evidence | Stabilizing Factors |
|---|---|---|---|
| Chloroform | Enamine | Sharp carbon-13 signals | Intramolecular hydrogen bonding |
| Dimethyl sulfoxide | Equilibrium mixture | Broadened carbon-13 signals | Competitive solvent interactions |
| Acetonitrile | Mixed | Intermediate behavior | Moderate hydrogen bonding |
| Methanol | Variable | Temperature dependent | Protic solvent effects |
The conformational flexibility of the compound is influenced by the rotation around single bonds, particularly the bond connecting the p-tolyl group to the pyrrolidine ring and the acetic acid side chain to the nitrogen atom. These rotational degrees of freedom create multiple conformational isomers that may interconvert rapidly at room temperature. The preferred conformations are determined by steric interactions between substituents and the optimization of favorable interactions such as hydrogen bonding and aromatic π-system interactions.
Temperature-dependent studies reveal that the tautomeric and conformational equilibria are dynamic processes that respond to thermal energy input. At elevated temperatures, increased molecular motion facilitates more rapid interconversion between forms, while lower temperatures may favor specific conformations that maximize favorable interactions. This temperature dependence has important implications for the compound's behavior in various chemical and biological environments, affecting its reactivity, binding properties, and overall chemical behavior.
Properties
IUPAC Name |
2-[3-acetyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-8-3-5-10(6-4-8)13-12(9(2)17)14(20)15(21)16(13)7-11(18)19/h3-6,13,20H,7H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYYQPHSPLNZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CC(=O)O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386675 | |
| Record name | (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332022-22-7 | |
| Record name | (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid, with the molecular formula C15H15NO5 and CAS number 220128-11-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the presence of a pyrrole ring, which is known for its diverse biological activities. The structural features include:
- Molecular Weight : 275.26 g/mol
- Chemical Structure : The compound features an acetyl group and a hydroxyl group that contribute to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can help in mitigating oxidative stress in cells.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its use as an antimicrobial agent.
- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation, which is critical in managing chronic diseases.
The mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of pro-inflammatory cytokines.
- Scavenging of free radicals.
Table 1: Summary of Biological Activities and Findings
Detailed Research Findings
Recent studies have explored the compound's potential in various applications:
- Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures, suggesting its utility as a dietary supplement or therapeutic agent for oxidative stress-related conditions .
- Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of several pathogenic bacteria, including E. coli and S. aureus, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Properties : Research indicated that treatment with this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages, highlighting its potential for treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
[3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic Acid
- CAS : 309270-57-3
- Molecular Formula: C₁₄H₁₂FNO₅
- Molecular Weight : 293.25 g/mol
- Substituent : 4-fluorophenyl at position 2
- Physical Properties: Boiling Point: 587°C Flash Point: 308.8°C Density: Not specified .
(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic Acid
- CAS : 220128-11-0
- Molecular Formula: C₁₄H₁₃NO₅ (estimated)
- Molecular Weight : ~275.26 g/mol (estimated)
- Substituent : Unsubstituted phenyl at position 2
- Availability : Supplied by Otto Chemie Pvt Ltd and 960化工网 .
Target Compound: (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic Acid
Structural and Electronic Comparisons
| Property | Target (p-tolyl) | 4-Fluorophenyl Analog | Phenyl Analog |
|---|---|---|---|
| Substituent | Electron-donating (CH₃) | Electron-withdrawing (F) | No substituent (H) |
| Molecular Weight | ~289.29 g/mol | 293.25 g/mol | ~275.26 g/mol |
| Boiling Point | N/A | 587°C | N/A |
| Lipophilicity | Higher (due to CH₃) | Moderate | Lower |
| Acidity of -OH | Lower (CH₃ donates e⁻) | Higher (F withdraws e⁻) | Intermediate |
Key Differences:
Lipophilicity :
Research Implications
- Synthetic Chemistry : All analogs likely share a common synthetic route, differing in the aryl halide or boronic acid used for Suzuki coupling or similar reactions to introduce the substituent at position 2 .
Q & A
Q. What are the established synthetic routes for this compound, and what key parameters influence its yield?
The compound can be synthesized via condensation reactions involving derivatives of pyrrolidone and acetic acid moieties. A common method involves refluxing precursors (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid, followed by recrystallization from a DMF/acetic acid mixture . Critical parameters include reaction time (3–5 hours), stoichiometric ratios (e.g., 0.1 mol of sodium acetate), and purification steps (washing with ethanol/diethyl ether). Variations in these parameters may alter crystallinity and purity.
Q. Which analytical techniques are recommended for structural validation and purity assessment?
High-performance liquid chromatography (HPLC) with a buffer system (e.g., ammonium acetate at pH 6.5) is suitable for purity assays . For structural elucidation, use a combination of NMR (to confirm acetyl and p-tolyl groups), IR (to identify hydroxyl and carbonyl stretches), and mass spectrometry (to verify molecular weight). Cross-referencing spectral data with synthetic intermediates is critical to avoid misassignment .
Q. What safety protocols should be prioritized during laboratory handling?
Use fume hoods to avoid inhalation, as acetic acid fumes are irritants. In case of exposure, immediately rinse affected areas with water and consult medical professionals. Safety data sheets emphasize the need for PPE (gloves, lab coats) and proper ventilation, especially during reflux steps .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural characterization?
Contradictions (e.g., unexpected NMR shifts or IR absorptions) may arise from tautomerism or residual solvents. To address this:
- Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
- Use deuterated solvents for purity and eliminate solvent interference.
- Validate findings with X-ray crystallography if single crystals are obtainable .
Q. What experimental designs are effective for optimizing synthesis under variable conditions?
Adopt a split-plot design to test multiple factors (e.g., temperature, catalyst loading, solvent ratios). For example:
- Main plots : Reaction temperatures (80°C vs. 100°C).
- Subplots : Sodium acetate concentrations (0.1 mol vs. 0.15 mol).
- Replicates : Four trials per condition to assess reproducibility. Analyze yields via ANOVA and prioritize conditions with >90% purity .
Q. How to investigate the compound’s environmental stability and degradation pathways?
Design a long-term study inspired by Project INCHEMBIOL:
- Abiotic : Expose the compound to UV light, varying pH (3–9), and temperatures (20–40°C). Monitor degradation via LC-MS.
- Biotic : Test microbial degradation using soil/water microcosms. Measure residual concentrations over 6–12 months.
- Ecotoxicology : Assess impacts on model organisms (e.g., Daphnia magna) at cellular and population levels .
Q. What methodologies are suitable for studying interactions with biological macromolecules?
Use fluorescence quenching assays to evaluate binding to proteins (e.g., serum albumin). For cellular studies:
- Perform dose-response experiments (1–100 µM) to determine IC50 values.
- Combine with molecular docking simulations to predict binding sites on target enzymes (e.g., kinases). Validate findings using SPR (surface plasmon resonance) for real-time interaction analysis .
Contradiction Analysis
Q. How to reconcile discrepancies in reported synthesis yields across studies?
Discrepancies often arise from variations in precursor purity, solvent quality, or recrystallization methods. For example:
- reports yields of 70–75% using acetic acid, while similar protocols may yield 60% if impurities persist.
- Mitigate by standardizing reagents (HPLC-grade solvents) and repeating trials with controlled humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
